molecular formula C20H20ClF3N2 B13459224 N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

Cat. No.: B13459224
M. Wt: 380.8 g/mol
InChI Key: HODIKMVALOOTMH-UHFFFAOYSA-N
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Description

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable cyclizing agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • N-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is unique due to the presence of both the benzyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl group contributes to its binding affinity and selectivity towards specific molecular targets.

Properties

Molecular Formula

C20H20ClF3N2

Molecular Weight

380.8 g/mol

IUPAC Name

N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride

InChI

InChI=1S/C20H19F3N2.ClH/c21-20(22,23)14-9-10-17-16(11-14)15-7-4-8-18(19(15)25-17)24-12-13-5-2-1-3-6-13;/h1-3,5-6,9-11,18,24-25H,4,7-8,12H2;1H

InChI Key

HODIKMVALOOTMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)NCC4=CC=CC=C4.Cl

Origin of Product

United States

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